Rufuslactone

説明

Significance of Natural Products from Basidiomycetes in Chemical Biology Research

Basidiomycetes, a major phylum of the fungal kingdom, are recognized as a rich source of bioactive natural products. researchgate.netresearchgate.net These fungi produce a wide array of secondary metabolites, including terpenoids, polyketides, and alkaloids, many of which exhibit potent biological activities. mdpi.combiologists.comrsc.org The exploration of these compounds has been instrumental in drug discovery and development, providing lead structures for new pharmaceuticals and agrochemicals. nih.gov For instance, the strobilurins, a class of fungicides, and the antibiotic pleuromutilin are prominent examples of commercially significant compounds originating from Basidiomycetes. biologists.comnih.gov The vast and largely untapped chemical diversity within this fungal group continues to make it a focal point for natural product research. mdpi.com

Overview of Sesquiterpenoids as a Class of Bioactive Natural Products

Sesquiterpenoids are a large and diverse class of natural products built from three isoprene units, resulting in a 15-carbon skeleton. frontiersin.orgnih.gov They are one of the most abundant classes of terpenoids and are produced by a wide range of organisms, including plants and fungi. researchgate.net Sesquiterpenoids exhibit a remarkable variety of chemical structures, from simple acyclic molecules to complex polycyclic systems. nih.gov This structural diversity translates into a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. mdpi.comnih.gov In fungi, sesquiterpenoids can serve as toxins for defense against predators or as signaling molecules in symbiotic relationships. researchgate.net The lactarane skeleton is a specific type of sesquiterpenoid structure commonly found in fungi of the Lactarius and Russula genera. researchgate.net

Historical Context of Fungal Metabolite Discovery Relevant to Rufuslactone

The study of fungal secondary metabolites has a long history, with some of the earliest investigations dating back to the late 19th century. nih.gov The discovery of penicillin from the fungus Penicillium rubens in the early 20th century marked a turning point, highlighting the immense therapeutic potential of fungal natural products. Since then, extensive research has led to the isolation and characterization of thousands of fungal metabolites. The discovery of this compound itself was part of a broader effort to investigate the chemical constituents of mushrooms, particularly those from the genus Lactarius, which are known to produce a variety of sesquiterpenoids. nih.govscispace.com This research builds upon a foundation of knowledge regarding the chemical diversity and biological activities of compounds from this fungal genus. scispace.com

特性

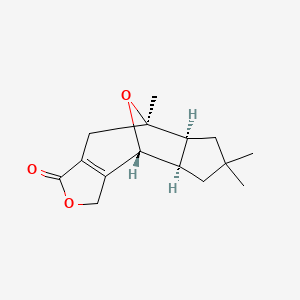

分子式 |

C15H20O3 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

(1R,8R,9S,13R)-8,11,11-trimethyl-4,14-dioxatetracyclo[6.5.1.02,6.09,13]tetradec-2(6)-en-5-one |

InChI |

InChI=1S/C15H20O3/c1-14(2)4-9-11(6-14)15(3)5-8-10(12(9)18-15)7-17-13(8)16/h9,11-12H,4-7H2,1-3H3/t9-,11+,12-,15-/m1/s1 |

InChIキー |

IEGUGMUAHGJATF-JDTTZNEISA-N |

異性体SMILES |

C[C@]12CC3=C(COC3=O)[C@H](O1)[C@H]4[C@@H]2CC(C4)(C)C |

正規SMILES |

CC1(CC2C(C1)C3(CC4=C(C2O3)COC4=O)C)C |

同義語 |

lactarane 3,8-oxa-13-hydroxylactar-6-en-5-oic acid gamma-lactone rufuslactone |

製品の起源 |

United States |

Discovery and Isolation of Rufuslactone

Source Organism: Lactarius rufus (Basidiomycete)

The primary natural source of Rufuslactone is the fruiting body of the basidiomycete fungus, Lactarius rufus. researchgate.netnih.govscispace.com This species is a member of the Russulaceae family and is commonly known as a "milk-cap" mushroom, a characteristic attributed to its exudation of a milky fluid, or latex, when its tissues are damaged. scispace.comontosight.aifungalpedia.org

Ecological Context of Lactarius Species

The genus Lactarius encompasses approximately 450 species worldwide and plays a significant ecological role in various terrestrial ecosystems. fungalpedia.org Lactarius species are predominantly ectomycorrhizal, meaning they form a symbiotic, non-pathogenic relationship with the roots of various trees and plants. ontosight.aizobodat.at This mutualistic association is vital for forest health; the fungus facilitates enhanced nutrient and water absorption for the host plant, while the plant provides the fungus with carbohydrates produced through photosynthesis. ontosight.ai

These fungi are found in diverse habitats, ranging from low-elevation riparian zones to high-altitude coniferous forests and even alpine tundra. They associate with a wide array of host trees, including both conifers, such as those in the Pinaceae family, and broadleaf trees like Castanopsis, Lithocarpus, and Quercus. zobodat.at

Methodologies for Fungal Material Collection and Preparation

The initial isolation of this compound was conducted using fresh fruiting bodies of Lactarius rufus. The specific fungal material for this discovery was collected in July 2003 at Ailao Mountain in Yunnan Province, China. researchgate.netscispace.com

A summary of the collection and preparation process is outlined below:

| Step | Description | Reference |

| Collection | 7 kg of fresh fruiting bodies of Lactarius rufus were gathered from their natural habitat. | scispace.com |

| Identification | The fungal specimens were formally identified by Professor Mu Zang of the Kunming Institute of Botany, Chinese Academy of Sciences. | researchgate.netscispace.com |

| Voucher Specimen | A representative sample of the collected fungus was deposited in the Herbarium of the Kunming Institute of Botany for future reference and verification. | researchgate.netscispace.com |

| Preparation | The fresh, whole fruiting bodies were used directly for the extraction process without prior drying or extensive physical processing. | scispace.com |

Extraction and Purification Techniques for this compound

The isolation of pure this compound from the fungal material involved a multi-step process combining solvent extraction and various chromatographic techniques.

Solvent Extraction Methods

Solvent extraction serves as the initial step to separate the desired chemical constituents from the solid fungal matrix. researchgate.netijbsac.org For this compound, a sequential liquid extraction procedure was implemented.

The process began with the large-scale extraction of the collected fungal matter. The 7 kg of fresh L. rufus fruiting bodies were immersed in 30 liters of 95% aqueous ethanol (EtOH). scispace.com Following this initial extraction, the ethanol solution was concentrated under vacuum, a process that removes the solvent to yield a crude extract weighing 512 grams. scispace.com This crude ethanol extract was then subjected to a liquid-liquid extraction using chloroform (CHCl₃) and a 1:1 (v/v) mixture of chloroform and methanol (MeOH). scispace.com This step separates compounds based on their differential solubilities in the immiscible solvent phases. The resulting chloroform and chloroform/methanol extracts were concentrated to yield crude residues of 84 grams and 30 grams, respectively, which were then carried forward for further purification. scispace.com

Chromatographic Separation Strategies

Chromatography is a laboratory technique for the separation of a mixture. libretexts.org The crude extract obtained from solvent extraction contains a multitude of compounds, necessitating chromatographic methods to isolate the individual chemical entities.

The 84-gram chloroform extract was subjected to column chromatography, a method where compounds are separated based on their differential adsorption to a stationary phase packed within a column. ijbsac.orgijpsjournal.com

Chromatography Parameters for this compound Isolation

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Silica gel (200-300 mesh) | researchgate.netscispace.com |

| Mobile Phase | A gradient system of Chloroform (CHCl₃) and Methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the proportion of MeOH to a 50:50 mixture. | scispace.com |

| Fractionation | The elution process yielded 10 distinct fractions. | scispace.com |

| Monitoring | The separation was monitored by Thin-Layer Chromatography (TLC). Spots on the TLC plates were visualized by spraying with 10% sulfuric acid in ethanol and then heating. | scispace.com |

The fractions containing the compound of interest underwent further purification, utilizing techniques such as chromatography with Sephadex LH-20, a size-exclusion chromatography medium. researchgate.netscispace.com

Bioactivity-Guided Fractionation Approaches

The search for and isolation of this compound was part of a broader investigation into the bioactive metabolites produced by fungi of the Lactarius genus. scispace.com This process is often accomplished through bioactivity-guided fractionation, a strategy where the separation process is directed by the biological activity of the resulting fractions. mdpi.comnih.gov

In this approach, the initial crude extract is tested for a specific biological effect, such as antifungal activity. jst.go.jpjst.go.jp The extract is then separated into a series of simpler fractions using techniques like column chromatography. Each of these fractions is subsequently tested, and only the "active" fractions are selected for further, more refined separation. mdpi.comfrontiersin.org This iterative process of separation and bioassay is repeated until a pure, biologically active compound is isolated. mdpi.com The discovery of this compound's antifungal properties against several plant pathogenic fungi, including Alternaria brassicae, Botrytis cinerea, and Fusarium graminearum, was a key outcome of this targeted research, confirming the utility of the bioassay-guided approach. researchgate.netscispace.comjst.go.jp

Structural Elucidation of Rufuslactone

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to structural elucidation in organic chemistry. intertek.comsolubilityofthings.com These techniques probe the interaction of molecules with electromagnetic radiation, providing distinct information that, when combined, allows for the unambiguous determination of a chemical structure. For rufuslactone, its structure was primarily elucidated based on comprehensive spectroscopic data analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. intertek.comsolubilityofthings.com For this compound, extensive 1D (¹H and ¹³C) and 2D NMR experiments were conducted to piece together its intricate structure.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. intertek.com The ¹H and ¹³C NMR data for this compound were compared to those of known lactarane sesquiterpenes, which suggested they share the same fundamental skeleton. researchgate.net Key correlations observed in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity. For instance, HMBC correlations were observed between H-8 and carbons C-2, C-6, and C-13, and between the methyl protons at H-12 and carbons C-2 and C-4. researchgate.net These correlations confirmed the linkage of different parts of the molecule and the presence of a unique internal ether bridge between C-3 and C-8, a distinguishing feature of this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (1) in CDCl₃ (Data sourced from Luo et al., 2005) researchgate.net

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 134.4 (s) | |

| 2 | 41.7 (d) | 2.89 (m) |

| 3 | 74.7 (d) | 4.39 (t, 8.1) |

| 4 | 48.2 (d) | 3.01 (m) |

| 5 | 175.7 (s) | |

| 6 | 143.5 (d) | 6.78 (d, 5.7) |

| 7 | 130.8 (s) | |

| 8 | 67.1 (d) | 4.63 (d, 9.6) |

| 9 | 40.8 (d) | 2.51 (m) |

| 10 | 45.3 (t) | 1.46 (dd, 11.5, 6.3), 1.98 (m) |

| 11 | 36.8 (s) | |

| 12 | 31.0 (q) | 1.22 (s) |

| 13 | 71.7 (t) | 4.88 (brd, 17.4), 4.53 (brd, 17.4) |

| 14 | 26.4 (q) | 0.95 (s) |

| 15 | 29.1 (q) | 0.98 (s) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and molecular formula. solubilityofthings.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized. It showed a molecular ion peak [M+H]⁺ at m/z 249.1487, which corresponds to the molecular formula C₁₅H₂₀O₃. researchgate.net Standard Electron Ionization Mass Spectrometry (EI-MS) showed the molecular ion (M⁺) at m/z 248, consistent with the proposed formula. The fragmentation pattern observed in the mass spectrum, including a significant fragment at m/z 233 due to the loss of a methyl group (M-Me), provided further corroborating evidence for the proposed structure. researchgate.net

Determining the absolute configuration of a chiral molecule is a critical final step in structural elucidation. nih.gov Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with polarized light and are powerful tools for this purpose. chem-soc.siresearchgate.netnih.gov The absolute configuration can often be assigned by comparing experimentally measured spectra with those predicted by quantum mechanical calculations. nih.govnih.gov

In the case of this compound, the relative stereochemistry was determined using Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net NOE correlations are observed between protons that are close to each other in space. Key NOE correlations were found between H-8 and H-9, and between H-2 and the H-12 methyl protons. These findings, along with the analysis of proton-proton coupling constants (J-values), established the relative orientation of the substituents on the lactarane skeleton. Specifically, the small coupling constant between H-2 and H-9 (J=3.3 Hz) indicated a syn quasiequatorial orientation for these protons. researchgate.net While the original study on this compound did not explicitly report the use of chiroptical methods for assigning the absolute configuration, this is a standard and reliable approach for such determinations. nih.govspark904.nl

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Structural Classification of this compound

Classifying a natural product within a known family of compounds provides valuable context regarding its biosynthetic origins and potential biological activities.

This compound has been identified as a sesquiterpene of the lactarane skeletal type. researchgate.netnih.gov Sesquiterpenes are a class of terpenes composed of three isoprene units, resulting in a C₁₅ chemical formula. The lactarane skeleton is a characteristic bicyclic framework found in many compounds isolated from mushrooms of the Lactarius and Russula genera. researchgate.net The classification of this compound as a lactarane is based on the clear similarity of its carbon framework, as determined by NMR spectroscopy, to other well-characterized lactarane-type compounds. researchgate.net

The structure of this compound (1) is closely related to other lactarane sesquiterpenes, most notably its isomer, 3,8-oxa-13-hydroxylactar-6-en-5-oic acid γ-lactone (2). researchgate.netnih.gov A comparative analysis of their spectroscopic data reveals the subtle yet important structural differences.

Both this compound (1) and its isomer (2) possess the same lactarane skeleton and molecular formula. researchgate.net However, the position of the ether linkage differs. In this compound, an internal ether bridge exists between C-3 and C-8. In compound 2, this ether linkage is absent, and instead, it possesses a hydroxyl group that is not specified in the name but implied by the comparison. The ¹³C NMR spectra highlight these differences clearly. For example, the chemical shifts for C-3 and C-8 in this compound appear at 74.7 ppm and 67.1 ppm, respectively. In contrast, the corresponding carbons in isomer 2 resonate at different values, reflecting their different chemical environments. researchgate.net This comparative analysis was instrumental in confirming the novel structure of this compound. researchgate.net

Table 2: Comparative ¹³C NMR Data (δc) for this compound (1), Isomer (2), and Analog (3) (Data sourced from Luo et al., 2005) researchgate.net

| Carbon | This compound (1) | Isomer (2) | Analog (3) |

| 1 | 134.4 | 134.4 | 134.3 |

| 2 | 41.7 | 42.1 | 42.1 |

| 3 | 74.7 | 80.7 | 78.9 |

| 4 | 48.2 | 47.9 | 48.1 |

| 5 | 175.7 | 175.7 | 175.8 |

| 6 | 143.5 | 143.3 | 143.4 |

| 7 | 130.8 | 130.7 | 130.8 |

| 8 | 67.1 | 79.5 | 79.8 |

| 9 | 40.8 | 41.0 | 41.0 |

| 10 | 45.3 | 40.0 | 45.4 |

| 11 | 36.8 | 47.0 | 37.3 |

| 12 | 31.0 | 29.1 | 34.1 |

| 13 | 71.7 | 71.5 | 108.1 |

| 14 | 26.4 | 27.0 | 29.3 |

| 15 | 29.1 | 27.2 | 26.8 |

Biosynthetic Pathways of Rufuslactone

General Terpenoid Biosynthesis in Fungi

Fungi are prolific producers of terpenoids, a large and diverse class of natural products. rsc.org The biosynthesis of these compounds, regardless of their final structure, begins with the creation of simple five-carbon building blocks that are sequentially assembled into more complex molecules. rsc.org

All terpenoids are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). sjtu.edu.cnmdpi.com In fungi, the primary metabolic route for producing these essential precursors is the mevalonate (MVA) pathway. sjtu.edu.cnresearchgate.netpnas.org This pathway starts with the condensation of two acetyl-coenzyme A (acetyl-CoA) molecules. sjtu.edu.cn The MVA pathway is known to operate in animals, the cytosol of plants, fungi, and archaea. researchgate.netnih.gov

While a second distinct route, the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, exists for IPP and DMAPP synthesis, it is predominantly found in eubacteria, green algae, and the plastids of higher plants. researchgate.netnih.govjst.go.jp Fungi almost exclusively utilize the MVA pathway for terpenoid biosynthesis. pnas.org

Once the C5 units IPP and DMAPP are synthesized via the MVA pathway, they serve as the fundamental building blocks for larger isoprenoid precursors. nih.gov An enzyme class known as prenyltransferases catalyzes the sequential, head-to-tail condensation of these C5 units. nih.govplos.org

Specifically, for the formation of sesquiterpenoids (C15), the enzyme farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of one molecule of DMAPP with two molecules of IPP. plos.org This reaction produces farnesyl pyrophosphate (FPP), a 15-carbon molecule that is the universal and direct precursor to all sesquiterpenes, including the lactarane skeleton of rufuslactone. nih.govplos.orgwikipedia.org FPP is a critical branch-point intermediate, channeling carbon from the central metabolism into the vast and diverse world of sesquiterpenoid natural products. asm.org

Isoprenoid Precursors and Pathways (e.g., Mevalonate Pathway, MEP Pathway)

Proposed Biosynthetic Route to Lactarane Skeleton

The lactarane skeleton, which defines this compound, is a characteristic sesquiterpenoid structure found in mushrooms of the Lactarius genus. ddtjournal.com Its formation from the linear FPP precursor involves a series of complex and stereochemically controlled enzymatic reactions.

The biosynthesis of most lactarane sesquiterpenoids is believed to proceed from FPP via the humulene-protoilludane pathway. ddtjournal.comliverpool.ac.uk The process is initiated by a sesquiterpene synthase (STS) which catalyzes the displacement of the pyrophosphate group from FPP and the subsequent cyclization of the carbon chain. liverpool.ac.uk This initial cyclization forms humulene, an eleven-membered ring intermediate. liverpool.ac.ukunivie.ac.atslu.se

Humulene itself is a key intermediate that can be further transformed into a variety of bicyclic and tricyclic sesquiterpenes. univie.ac.atslu.se For the lactarane family, humulene undergoes further enzymatic rearrangement to generate the tricyclic protoilludane skeleton. liverpool.ac.uknih.gov This humulene-to-protoilludane conversion is a critical step, creating the core framework that will be further modified. nih.govrhhz.net Fungal sesquiterpenes formed via this pathway are considered characteristic chemical markers for the Basidiomycota subdivision. ddtjournal.comrhhz.net

The final steps toward the lactarane skeleton involve further enzymatic modifications of the protoilludane intermediate. The proposed biosynthetic pathway suggests that a ring contraction of the cyclobutane in the protoilludane structure generates a cyclopropane ring, forming the marasmane skeleton. liverpool.ac.uk Subsequently, a ring-opening elimination of the marasmane skeleton affords the lactarane framework. liverpool.ac.uk

In many pungent Lactarius species, a fascinating chemical defense system is employed. czechmycology.org In the intact fruiting bodies, inactive precursor molecules, often fatty acid esters, are stored within the latex of specialized hyphae. czechmycology.orgresearchgate.net When the mushroom is physically injured, these precursors are brought into contact with enzyme systems that are otherwise kept separate. czechmycology.org This contact triggers a rapid enzymatic cascade, converting the inactive precursors into a range of biologically active sesquiterpenes, including those with the lactarane skeleton. czechmycology.orgresearchgate.net this compound, as a lactarane sesquiterpene from Lactarius rufus, is a product of such intricate enzymatic transformations, which include specific oxidations and the formation of its characteristic γ-lactone ring. researchgate.netresearchgate.net

Humulane-Protoilludane Pathway as a Precursor

Molecular and Functional Analysis of Sesquiterpene Synthases (STSs)

The immense structural diversity of sesquiterpenoids originates from the action of sesquiterpene synthases (STSs). mdpi.comsemanticscholar.org These enzymes are responsible for catalyzing the initial and often most complex step in the biosynthetic pathway: the cyclization of the linear FPP precursor into various cyclic hydrocarbon scaffolds. mdpi.comsemanticscholar.orgmdpi.com A single STS enzyme can sometimes produce multiple products from one FPP substrate. mdpi.com

Mushroom-forming fungi (Basidiomycota) are a particularly rich but largely unexploited source of new and diverse STSs. semanticscholar.orgresearchgate.net Over the past two decades, significant progress has been made in identifying and characterizing STSs from these fungi. mdpi.com For instance, studies on Lactarius deliciosus have led to the identification of several candidate STSs from its genome. researchgate.netchemrxiv.org When expressed in host systems like E. coli, these enzymes were shown to produce various known terpenes as well as novel compounds, highlighting the rich enzymatic repertoire within the Lactarius genus. researchgate.netchemrxiv.org The phylogenetic analysis of 172 STSs from mushroom-forming fungi has shown they can be clustered into distinct clades, each associated with specific cyclization mechanisms. mdpi.comresearchgate.netnih.gov This molecular and functional analysis is crucial for understanding how the specific lactarane carbon skeleton of this compound is initially synthesized from FPP before undergoing further enzymatic modifications.

Identification and Characterization of Relevant Sesquiterpene Synthases

The key enzymes initiating the biosynthesis of the vast diversity of sesquiterpene skeletons are the sesquiterpene synthases (STSs). nih.gov These enzymes catalyze the crucial first cyclization of the linear FPP precursor. nih.gov While the specific STS responsible for producing the lactarane skeleton in Lactarius rufus has not been definitively isolated and characterized in published literature, the methodology for its identification is well-established within the field of fungal biochemistry.

The process typically begins with the creation of a cDNA library from the fungal mycelium or fruiting bodies at a developmental stage where the target compound is actively produced. Degenerate primers, designed based on conserved sequence motifs found in other known fungal STSs (such as the DDXXD and NSE/DTE motifs), are used to amplify potential STS gene fragments via PCR. nih.gov Once candidate genes are identified, the full-length sequences are obtained.

Functional characterization is most commonly achieved through heterologous expression. nih.govnih.gov The candidate STS gene is cloned into an expression vector and introduced into a host organism, typically Escherichia coli or the yeast Saccharomyces cerevisiae, which has been engineered to produce high levels of the FPP substrate. nih.govnih.govnchu.edu.tw The host is then cultured, and the resulting sesquiterpene products are extracted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nchu.edu.tw By comparing the product profile to known standards or elucidating the structure of novel products, the specific function of the STS can be determined. For instance, several candidate STSs from the related mushroom Lactarius deliciosus were expressed in E. coli, leading to the identification of enzymes that produce γ-cadinene, α-muurolene, and a unique spiro-tricyclic terpene, demonstrating the utility of this approach. illinois.edu A similar strategy would be employed to identify and confirm the specific STS that generates the lactarane scaffold, the core structure of this compound, in Lactarius rufus.

Phylogenetic Studies of Fungal STSs Involved in Terpenoid Production

Phylogenetic analysis is a powerful tool used to classify enzymes and predict their function based on evolutionary relationships. In the study of fungal natural products, extensive phylogenetic analyses of basidiomycete STSs have revealed that these enzymes cluster into distinct clades, which often correlate with the type of cyclization reaction they catalyze. nih.govresearchgate.net Researchers have collected and analyzed the sequences of hundreds of functionally characterized STSs from mushroom-forming fungi, establishing a robust framework for predicting enzyme function. nih.govdntb.gov.ua

These studies consistently group fungal STSs into four major clades (Clades I-IV): nih.govresearchgate.net

Clade I enzymes typically catalyze a 1,10-cyclization of FPP.

Clade II enzymes are also involved in 1,10-cyclization.

Clade III enzymes primarily perform a 1,11-cyclization of FPP, leading to intermediates like the trans-humulyl cation. rsc.org

Clade IV represents a more diverse group with varied functions. dntb.gov.ua

The biosynthesis of the lactarane skeleton of this compound is presumed to proceed through a protoilludane intermediate, which is derived from the trans-humulyl cation. tandfonline.comrsc.org This cation is the product of a 1,11-cyclization of FPP. Therefore, it is highly probable that the putative STS responsible for producing the this compound precursor skeleton belongs to Clade III of the fungal STS phylogenetic tree. rsc.org This predictive power is a cornerstone of modern genome mining efforts, allowing researchers to target specific genes within a fungal genome that are likely to be involved in the biosynthesis of a compound of interest. By identifying all STS-like genes in the Lactarius rufus genome and performing a phylogenetic analysis, one could prioritize the candidate genes from Clade III for functional characterization, significantly streamlining the discovery of the relevant biosynthetic enzyme.

Genetic Engineering Approaches for Elucidating Biosynthetic Steps

Genetic engineering is a fundamental technology for deciphering the complex biosynthetic pathways of natural products like this compound. frontiersin.orgisaaa.orgbritannica.com It provides the tools to validate gene function, understand reaction mechanisms, and potentially engineer organisms for enhanced production of valuable compounds. nih.gov

The primary genetic engineering approach for elucidating biosynthetic steps is heterologous expression , as described previously. nih.govnih.gov This technique involves transferring a candidate gene from its native organism, such as Lactarius rufus, into a more tractable host system like E. coli or S. cerevisiae. For example, to characterize STS genes from Flammulina velutipes, researchers transformed codon-optimized genes into an engineered S. cerevisiae strain. nih.gov The resulting recombinant yeast successfully produced sesquiterpenes like β-barbatene, confirming the function of the introduced fungal genes. nih.gov This method is essential not only for the initial STS but also for characterizing the subsequent "tailoring" enzymes, such as cytochrome P450s and transferases, that modify the initial sesquiterpene scaffold to create the final product. By co-expressing the STS with a candidate P450, for instance, one could observe the conversion of the lactarane skeleton into a more oxidized derivative, thereby piecing together the pathway step-by-step.

Other key genetic engineering techniques include:

Gene Knockout/Silencing: To confirm a gene's role in its native host, its expression can be disrupted using techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene editing. If knocking out a specific STS or P450 gene in Lactarius rufus leads to the disappearance of this compound from its metabolic profile, this provides strong evidence for the gene's involvement in the pathway.

Site-Directed Mutagenesis: This technique allows researchers to make precise changes to the amino acid sequence of an enzyme. By altering key residues in the active site of an STS, scientists can investigate the catalytic mechanism and understand how the enzyme controls the complex carbocation cascade to produce a specific structural scaffold. nih.gov

These genetic engineering approaches are indispensable for moving from a putative biosynthetic gene cluster, identified through genome sequencing, to a fully elucidated and functionally verified biosynthetic pathway.

Chemical Synthesis and Derivatization Studies of Rufuslactone

Challenges and Strategies in the Total Synthesis of Complex Sesquiterpenes

The total synthesis of complex sesquiterpenes like rufuslactone presents significant challenges to organic chemists. These molecules often feature a dense arrangement of stereocenters, strained ring systems, and reactive functional groups, demanding highly selective and efficient synthetic methodologies. organic-chemistry.org The development of a successful total synthesis not only provides access to the natural product for further study but also serves as a platform for validating new synthetic methods and strategies. organic-chemistry.orguni-mainz.de

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgscitepress.orgslideshare.net For this compound, a key retrosynthetic disconnection would involve the strategic opening of its characteristic lactone and ether rings.

A plausible retrosynthetic strategy for this compound (1) could begin by disconnecting the lactone ring, a common transformation in the synthesis of similar natural products. This would lead back to a hydroxy-carboxylic acid precursor. Further disconnection of the ether linkage would reveal a dihydroxy-alkene intermediate. The carbon skeleton could then be traced back to simpler acyclic or monocyclic precursors through a series of strategic bond cleavages, likely involving disconnections of key carbon-carbon bonds formed during the synthetic sequence. This analytical process helps in identifying crucial synthetic intermediates and planning a forward synthetic route that is both efficient and stereocontrolled. libretexts.orgscitepress.org

Exploration of Key Synthetic Methodologies (e.g., Cyclization Reactions)

The construction of the fused ring system of this compound heavily relies on powerful cyclization reactions. These reactions are instrumental in forming the carbocyclic and heterocyclic cores of many natural products. mdpi.com

Lactone Formation: The synthesis of the γ-lactone ring is a critical step. Various methods for lactonization have been developed, including intramolecular esterification of a hydroxy acid, or metal-catalyzed cyclizations of acetylenic acids or diols. organic-chemistry.org Gold-catalyzed cyclizations, for instance, have proven effective for the synthesis of γ-lactones from acetylenic acids. organic-chemistry.org

Ether Formation: The formation of the ether linkage within the this compound core can be achieved through intramolecular cyclization strategies. For example, an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a diol intermediate could be employed.

Carbocycle Construction: The formation of the seven-membered ring, a common feature in lactarane sesquiterpenes, often involves intramolecular aldol reactions, radical cyclizations, or ring-closing metathesis. Transition metal-catalyzed cyclizations, such as those employing rhodium complexes, have also emerged as powerful tools for constructing carbocyclic frameworks. iupac.org A proposal for the synthesis of this compound has considered the use of gold-catalyzed cyclization of oxo-1,5-enynes. tdx.cat

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.govnih.gov

Design Principles for Structural Modification

The design of this compound analogs would be guided by the goal of enhancing its biological activity, improving its pharmacokinetic properties, or probing the molecular interactions with its biological target. Key modifications could include:

Modification of the Lactone Ring: The lactone moiety is often a key pharmacophore. Opening the lactone to the corresponding hydroxy acid or preparing amides and other ester analogs could reveal its importance for activity.

Alteration of the Ether Linkage: Replacing the oxygen atom of the ether with sulfur or nitrogen could lead to thia- or aza-rufuslactone analogs with potentially different biological profiles.

Functionalization of the Carbon Skeleton: Introducing new functional groups, such as halogens, hydroxyl groups, or alkyl chains, at various positions on the carbocyclic framework could modulate the molecule's lipophilicity and steric profile.

Synthetic Routes to Explore Structural Diversity

A divergent synthetic strategy, where a common intermediate is used to generate a library of analogs, would be an efficient approach. mdpi.comjmchemsci.com For example, a late-stage intermediate in the total synthesis of this compound could be subjected to various chemical transformations to introduce structural diversity. This could involve:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be used to introduce new carbon-carbon bonds and append different aromatic or aliphatic groups.

Click Chemistry: The introduction of an azide or alkyne handle would allow for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a wide range of molecular fragments. ekb.eg

Functional Group Interconversion: Standard functional group manipulations, such as oxidation, reduction, or esterification, can be used to generate a variety of derivatives. researchgate.net

Theoretical Studies on Reaction Mechanisms in Synthesis

Computational chemistry provides valuable insights into the mechanisms of complex organic reactions, helping to rationalize observed stereochemical outcomes and to predict the feasibility of proposed synthetic steps. mdpi.com For the synthesis of this compound, theoretical studies could be employed to:

Model Transition States of Cyclization Reactions: Density Functional Theory (DFT) calculations can be used to model the transition state structures of key cyclization reactions, providing an understanding of the factors that control stereoselectivity.

Investigate Reaction Pathways: Computational analysis can help to elucidate the step-by-step mechanism of complex transformations, including identifying key intermediates and potential side reactions. For instance, the mechanism of viridiflorol formation, a related sesquiterpene, has been investigated using quantum chemical calculations, which could inform the understanding of this compound biosynthesis and synthesis. mdpi.com

Predict Reactivity and Selectivity: Theoretical models can be used to predict the reactivity of different starting materials and the regioselectivity of certain reactions, aiding in the design of more efficient synthetic routes.

Investigation of Biological Activities Excluding Human Clinical Data

Antifungal Properties against Plant Pathogenic Fungi

Rufuslactone exhibits a selective but potent spectrum of activity against several key plant pathogenic fungi. researchgate.netnih.gov Its effectiveness has been evaluated through various scientific studies, highlighting its potential as a natural fungicide.

Research has shown that this compound is effective against Alternaria alternata, Fusarium graminearum, Botrytis cinerea, and Alternaria brassicae. researchgate.netmdpi.com One study revealed that at a concentration of 100 µg/ml, this compound displayed significant inhibitory effects on the mycelial growth of most of these fungi. researchgate.net Notably, Alternaria brassicae was identified as the most sensitive to the compound. researchgate.net However, the growth of Alternaria alternata was only moderately affected under the same conditions. researchgate.net

| Fungal Species | Inhibition of Mycelial Growth at 100 µg/ml (%) |

|---|---|

| Alternaria brassicae | Data not available in percentage, but noted as the most sensitive |

| Fusarium graminearum | Data not available in percentage, but significant inhibition observed |

| Botrytis cinerea | Data not available in percentage, but significant inhibition observed |

| Alternaria alternata | 38.9% |

The antifungal activity of this compound has been primarily investigated using in vitro assays. researchgate.netumn.edudntb.gov.ua These laboratory-based studies, such as the broth microdilution checkerboard and agar-diffusion methods, are crucial for determining the direct effect of the compound on fungal growth. nih.govnih.gov These methods allow for the assessment of parameters like the minimum inhibitory concentration (MIC), which is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. plos.org While in vitro data provides a strong foundation, in vivo studies in plant pathology models are essential to confirm the efficacy of this compound in a more complex biological environment. nih.govnih.gov Currently, detailed public information on in vivo assays specifically for this compound in plant models is limited.

This compound has a demonstrated inhibitory effect on both the mycelial growth and spore germination of susceptible fungi. researchgate.netmdpi.com The inhibition of mycelial growth is a key indicator of antifungal activity, as it directly curtails the spread of the fungus. cropj.com For instance, at a concentration of 100 µg/ml, this compound inhibited the mycelial growth of A. alternata by 38.9%. researchgate.net The effect on spore germination is also critical, as spores are the primary means of reproduction and dispersal for many pathogenic fungi. nih.govnih.gov By preventing spores from germinating, this compound can effectively halt the initiation of new infections. biorxiv.orgscielo.br

In vitro and in vivo Assays in Plant Pathology Models

Mechanistic Studies of Antifungal Action

Understanding the mechanism by which this compound exerts its antifungal effects is crucial for its potential development as a fungicide. Research in this area is ongoing, with current evidence pointing towards interference with fundamental fungal cellular processes.

The precise molecular targets of this compound within fungal cells are still under investigation. However, based on the mechanisms of other antifungal compounds, potential targets could include enzymes involved in essential biosynthetic pathways or proteins critical for cell structure and function. fungaleducation.orgnih.govnih.gov The unique structure of this compound, a sesquiterpene lactone, suggests it may interact with specific fungal proteins, disrupting their function and leading to cell death. researchgate.netnih.gov

A primary proposed mechanism of action for this compound is the disruption of fungal cell membrane integrity. mdpi.comcreative-biolabs.comfrontiersin.org The fungal cell membrane, which contains ergosterol as a key component, is a common target for antifungal drugs. researchgate.netnih.govamazonaws.com Inhibition of ergosterol biosynthesis or direct interaction with membrane components can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. youtube.comebsco.comnih.gov Azole antifungals, for example, inhibit the enzyme lanosterol 14-alpha-demethylase, which is critical for ergosterol synthesis. nih.govfrontiersin.orgnih.govmdpi.com While it has not been definitively proven that this compound follows this exact pathway, its impact on fungal growth is consistent with mechanisms that disrupt membrane function. researchgate.netmdpi.com The accumulation of toxic sterol intermediates due to the blockage of the ergosterol pathway is another possible consequence that could contribute to the antifungal effect. biorxiv.orgscielo.br

Cellular Uptake and Localization Studies

Detailed scientific investigations into the specific mechanisms of cellular uptake and the subsequent subcellular localization of this compound are not extensively documented in the available research literature. Current studies have focused more on the compound's observable biological effects on target organisms rather than the molecular processes of its entry and distribution within the cell.

Other Investigated Biological Activities (Non-Human)

The primary non-human biological activities investigated for this compound are its interactions with various microorganisms, particularly fungi.

Activity in Animal Models (e.g., Nematode-toxin activity)

Based on the reviewed literature, there are no specific studies detailing the nematode-toxin activity of this compound. Research into the effects of this compound in broader animal models is not prominently featured in the existing scientific reports. While other fungal metabolites have been studied for their nematicidal properties, such as toxins from Pleurotus ostreatus which can immobilize nematodes, or insecticidal toxins from bacteria associated with nematodes, similar activities have not been directly attributed to this compound. mdpi.comnih.gov

Structure-activity Relationship Sar Studies of Rufuslactone and Its Analogs

Systematic Modification of the Lactarane Skeleton

The systematic modification of a natural product's core structure is a fundamental strategy to probe its SAR. For rufuslactone, this involves targeted chemical changes to its tetracyclic lactarane skeleton. Although a dedicated library of this compound analogs has not been extensively reported in the literature, studies on other lactarane-type sesquiterpenes isolated from Lactarius and Russula species provide a roadmap for potential modifications. czechmycology.orgresearchgate.net

Key sites for modification on the lactarane skeleton include:

The Lactone Ring: The γ-lactone ring is a common feature in many bioactive sesquiterpenes. mdpi.com Its opening, reduction, or modification could significantly impact biological activity.

The Ether Bridge: this compound possesses a characteristic internal ether bridge. Altering or removing this feature would change the molecule's conformation and polarity, likely affecting its interaction with biological targets. Syntheses of related furan-containing lactaranes like furanether A have been reported, highlighting the chemical feasibility of manipulating this part of the skeleton. researchgate.net

Hydroxyl Groups: In related lactarane sesquiterpenes, the presence and position of hydroxyl groups can influence activity. capes.gov.br Acetylation, oxidation, or elimination of these groups are common synthetic transformations used in SAR studies. For example, studies on neurolenins, another class of sesquiterpene lactones, showed that acetylation of a hydroxyl group significantly enhanced bioactivity. digitellinc.com

The Cyclopentane Ring: Modifications to the five-membered ring, such as the introduction of new functional groups or changes in stereochemistry, could modulate the compound's biological profile.

Studies on related pungent sesquiterpenes from Lactarius species, such as velleral and isovelleral, which feature an unsaturated dialdehyde functionality instead of a lactone, have shown that these dialdehydes are formed enzymatically from inactive precursors upon tissue injury. czechmycology.orgresearchgate.net This natural chemical transformation underscores the reactivity of the core skeleton and suggests that the dialdehyde moiety is a key pharmacophore for their potent antimicrobial and cytotoxic activities. czechmycology.org The synthesis of decaline analogues of isovelleral has been performed to compare their cytotoxic and antimicrobial activities with the natural product, demonstrating that the core scaffold is amenable to significant structural changes. researchgate.net

Computational Chemistry Approaches in SAR Analysis (e.g., QSAR)

Computational chemistry offers powerful tools to understand and predict the biological activity of compounds, thereby guiding the synthesis of more effective analogs. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, aims to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netresearchgate.net

While no specific QSAR studies have been published for this compound, the methodology has been applied to other sesquiterpenes and antifungal agents. nih.govmdpi.com A typical QSAR study on this compound analogs would involve:

Generating a Dataset: Synthesizing a series of this compound analogs with systematic structural variations.

Biological Testing: Evaluating the antifungal or cytotoxic activity of each analog to obtain quantitative data (e.g., IC₅₀ or EC₅₀ values).

Calculating Molecular Descriptors: Using software to calculate a wide range of descriptors for each molecule, which quantify properties like size, shape, lipophilicity (logP), and electronic features.

Model Development: Employing statistical methods to build a regression model that links the descriptors to the observed biological activity.

For example, a QSAR study on clovane sesquiterpene derivatives identified hydrophobicity and bond dipole moments as key factors for their antifungal activity against Botrytis cinerea. nih.gov Such models can predict the activity of new, unsynthesized compounds and provide insights into the mechanism of action. nih.gov

Other computational techniques like molecular docking could be used to simulate the binding of this compound and its analogs to a putative target enzyme or receptor. This can help visualize key interactions and explain why certain structural modifications enhance or diminish activity. Computational methods have been used to study the structure of other lactarane sesquiterpenes, providing insights into their conformation. researchgate.net

Correlating Structural Variations with Modulated Biological Responses

The ultimate goal of SAR studies is to establish clear correlations between specific structural changes and the resulting changes in biological activity. Although data on this compound analogs is scarce, a study on lactarane sesquiterpenoids isolated from Lactarius subvellereus provides an excellent example of SAR within this compound class. Subvellerolactones B, D, and E are structurally related lactaranes whose cytotoxicity was evaluated against several human cancer cell lines. nih.gov

These compounds share the same lactarane core but differ in their oxygenation pattern. Subvellerolactone B possesses a hydroxyl and a hydroxymethyl group, while D and E have variations in these positions. Their differing cytotoxicities against A549 (lung), SK-MEL-2 (melanoma), and HCT-15 (colon) cancer cell lines highlight the sensitivity of the biological response to subtle structural changes on the lactarane skeleton. nih.gov

| Compound | R1 | R2 | IC₅₀ (μM) vs A549 | IC₅₀ (μM) vs SK-MEL-2 | IC₅₀ (μM) vs HCT-15 |

| Subvellerolactone B | OH | CH₂OH | 26.5 | 18.3 | 14.2 |

| Subvellerolactone D | H | COOH | 25.1 | >50 | 17.8 |

| Subvellerolactone E | H | CHO | 19.6 | >50 | 28.7 |

| Data sourced from Kim et al. (2010). nih.gov |

This data demonstrates that modification of the substituents on the cyclopentane ring of the lactarane skeleton directly modulates cytotoxic potency. For instance, the conversion of the primary alcohol in Subvellerolactone B to an aldehyde (Subvellerolactone E) or a carboxylic acid (Subvellerolactone D) leads to significant changes in activity against the tested cell lines.

Furthermore, studies on a large set of sesquiterpenes of Lactarius origin have shown that compounds with lactarane skeletons are generally more active as antifeedants than those with isolactarane skeletons. capes.gov.br It was also observed that an increasing number of hydroxyl groups tends to decrease activity, reinforcing the importance of lipophilicity. capes.gov.br These findings, while not specific to this compound's antifungal activity, provide a valuable framework for understanding the SAR of this class of compounds and for guiding future synthetic efforts.

Potential Research Applications Excluding Therapeutic/drug Development

Rufuslactone as a Biochemical Probe for Fungal Pathogen Research

This compound's defined antifungal activity makes it a valuable tool for investigating the life processes of fungal pathogens. As a bioactive secondary metabolite, it can be employed as a biochemical probe to explore novel metabolic and regulatory pathways within fungi. By studying the specific cellular responses of susceptible fungi to this compound, researchers can identify the molecular targets affected by the compound. This process can illuminate previously unknown vulnerabilities in fungal pathogens.

The mechanism by which this compound inhibits mycelial growth could involve interference with essential enzyme systems, cell wall synthesis, or signaling pathways. For instance, studying the transcriptomic or proteomic changes in a fungus like Alternaria brassicae after exposure to this compound could reveal which genes and proteins are critical for its survival and are disrupted by the compound. This approach provides insights into fundamental fungal biology and can help identify new targets for the development of more effective antifungal agents. The use of such natural compounds as probes is a powerful technique for dissecting the complex biology of pathogenic fungi without the immediate goal of drug development. nih.gov

Lead Compound Identification for Agricultural Biocontrol Agents

The agricultural sector is in constant need of new, effective, and environmentally benign methods to control plant diseases. This compound, as a naturally derived fungicidal compound, represents a promising starting point for the development of next-generation biocontrol agents.

Research has demonstrated that this compound exhibits significant antifungal properties against several important plant pathogenic fungi. researchgate.netscispace.com A study published in The Journal of Antibiotics detailed its isolation from the fruiting bodies of the basidiomycete Lactarius rufus and confirmed its ability to inhibit the growth of multiple pathogens in vitro. scispace.com For example, it showed notable activity against Alternaria brassicae, Botrytis cinerea, and Fusarium graminearum. scispace.comnih.govjst.go.jp

The effectiveness of this compound against these fungi suggests its potential as a natural fungicide for crop protection. researchgate.netjst.go.jp Unlike broad-spectrum synthetic fungicides that can harm non-target organisms and lead to resistance, natural compounds like this compound may offer more specific modes of action. essentialchemicalindustry.orgfuturecobioscience.com Its chemical scaffold could be used as a template for synthesizing more potent and stable derivatives, leading to bio-inspired fungicides that are both effective and biodegradable. essentialchemicalindustry.org

Table 1: In Vitro Antifungal Activity of this compound This table summarizes the mycelial growth inhibition of various plant pathogenic fungi when treated with this compound at a concentration of 100 µg/mL, as documented in scientific literature. scispace.com

| Fungal Species | Mycelial Growth Inhibition (%) | Reference |

| Alternaria brassicae | 68.3% | scispace.com |

| Botrytis cinerea | 45.2% | scispace.com |

| Fusarium graminearum | 42.6% | scispace.com |

| Alternaria alternata | 38.9% | scispace.com |

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques, including biological control, habitat manipulation, and the use of resistant varieties. ucanr.edukoppert.com The goal of IPM is to manage pest populations below economically damaging levels while minimizing risks to human health and the environment. clemson.edu

A fungicide derived from this compound would be an ideal component of an IPM program. ucanr.edu As a biocontrol agent of natural origin, it aligns with the IPM principle of using less hazardous control methods. bioprotectionportal.comvirtigation.eu It could be used in rotation with other fungicides to help manage the development of resistance. bayer.us Furthermore, its specific action against certain fungi could help preserve populations of beneficial microorganisms in the soil and on plant surfaces, which is a key aspect of maintaining a healthy crop ecosystem. koppert.comcropnuts.com The integration of a this compound-based product could involve using it in response to specific monitoring data that shows the presence of susceptible pathogens, thereby adhering to the IPM principle of applying interventions only when necessary. ucanr.edu

Development of Natural Fungicides for Crop Protection

Contribution to Understanding Fungal Chemical Ecology

Secondary metabolites produced by fungi play crucial roles in their interactions with other organisms. frontiersin.org These compounds can act as defense mechanisms, signaling molecules, or agents of competition. This compound, a sesquiterpene isolated from Lactarius rufus, is a prime example of a compound with a significant ecological role. nih.gov Fungi like Lactarius produce a variety of structurally diverse sesquiterpenes, many of which exhibit antibacterial, antifungal, or cytotoxic activities to protect the fungus from attack by other organisms. nih.gov

The study of this compound contributes to the field of chemical ecology by providing a specific example of how fungi defend themselves. frontiersin.org Its antifungal properties suggest it helps L. rufus compete against other fungi for resources in its habitat or defend its fruiting bodies from pathogenic invaders. nih.gov Research into the biosynthesis of this compound, which originates from the farnesyl pyrophosphate (FPP) pathway, and the factors that trigger its production can provide deeper insights into the complex chemical conversations happening in forest floor ecosystems. nih.govsemanticscholar.org Understanding the ecological function of such compounds is essential for a complete picture of fungal life and interactions in nature. frontiersin.orgnih.gov

Applications in Materials Science (e.g., Preservative Efficacy)

The biodeterioration of materials, particularly those of organic origin like wood, textiles, and paper, is a significant issue that often involves fungal activity. The development of effective and environmentally safe preservatives is an ongoing goal in materials science.

While direct research into this compound as a material preservative is not yet documented, its proven efficacy against fungi that are known to degrade materials makes it a compelling candidate for future investigation. For example, species of Alternaria are known to cause damage to textiles and other organic substrates. This compound's ability to inhibit the growth of Alternaria species suggests it could have potential as a bio-based preservative. scispace.com

In academic research, this compound could be studied for its ability to prevent the degradation of materials like wood or historical artifacts made of paper or canvas. mdpi.com Its mechanism could be investigated to see if it inhibits the specific enzymes that fungi use to break down cellulose or lignin. Such research would fall under the academic exploration of novel preservative agents, focusing on the mechanism of material degradation inhibition. The use of bio-inspired polymers and antimicrobial treatments is a growing area in materials conservation, and this compound could serve as a model compound for the development of new, sustainable protective agents. mdpi.com

Future Research Directions and Unexplored Avenues

Advanced Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of sesquiterpenoids like rufuslactone originates from the precursor farnesyl pyrophosphate (FPP). nih.gov This is followed by a series of cyclization and rearrangement reactions catalyzed by sesquiterpene synthases (STSs) to create the diverse array of sesquiterpenoid structures. nih.gov While the general pathway is understood, the specific enzymes and genetic sequences responsible for the transformation of FPP into the unique lactarane skeleton of this compound in Lactarius rufus are yet to be fully characterized.

Future research should focus on:

Genome Sequencing and Gene Cluster Identification: Sequencing the genome of Lactarius rufus to identify the biosynthetic gene cluster responsible for this compound production.

Enzyme Characterization: Heterologous expression and functional characterization of the identified genes (e.g., STSs, P450 monooxygenases) to elucidate their precise roles in the biosynthetic pathway.

Metabolic Engineering: Once the pathway is understood, metabolic engineering strategies could be employed in a suitable host organism, such as Saccharomyces cerevisiae, to enhance the production of this compound or to create novel derivatives. mdpi.comsemanticscholar.org

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful approach for producing this compound and its analogs. nih.govfrontiersin.org This method can overcome the limitations of purely chemical synthesis, such as issues with stereoselectivity, and the often-low yields from natural sources.

Key areas for investigation include:

Development of Biocatalysts: Identifying and engineering robust enzymes (e.g., lipases, acyltransferases) that can perform specific transformations on synthetic precursors to this compound. mdpi.com

Substrate Engineering: Synthesizing a variety of precursor molecules that can be fed to the enzymatic steps to generate a library of this compound derivatives with diverse functionalities.

Process Optimization: Optimizing reaction conditions to improve the yield and purity of the chemoenzymatically synthesized products.

Detailed Molecular Mechanistic Studies of its Biological Actions

This compound has demonstrated notable antifungal activity against several plant pathogenic fungi, including Alternaria alternata, Alternaria brassicae, Botrytis cinerea, and Fusarium graminearum. nih.govjst.go.jp However, the precise molecular mechanisms underlying this antifungal activity are not yet understood.

Future research should aim to:

Target Identification: Identify the specific cellular targets of this compound in susceptible fungi. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Mechanism of Action Studies: Investigate how this compound interacts with its target(s) to inhibit fungal growth. This may involve studying its effects on cell wall synthesis, membrane integrity, or key metabolic pathways. For example, some antifungal compounds from mushrooms are known to inhibit melanin biosynthesis in fungi. jst.go.jp

Comparative Genomics and Transcriptomics: Compare the gene expression profiles of fungi treated with this compound to untreated controls to identify pathways and processes affected by the compound.

Expanding the Scope of Structure-Activity Relationship Investigations

Initial studies have provided the basic structure of this compound and its antifungal activity. researchgate.net A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing its biological activity and developing more potent analogs.

This will involve:

Synthesis of Analogs: Creating a diverse library of this compound analogs with modifications at various positions of the molecule. This can be achieved through both chemical and chemoenzymatic methods.

Biological Screening: Testing the synthesized analogs against a broad panel of fungal pathogens to determine how different structural modifications affect their antifungal potency and spectrum of activity.

Computational Modeling: Using computational tools to model the interaction of this compound and its analogs with their putative targets to guide the design of new, more effective compounds.

Discovery of Novel Analogs from Related Fungal Species

The genus Lactarius and other related fungi within the Russulaceae family are known producers of a wide variety of sesquiterpenoids. researchgate.net It is highly probable that these fungi produce other, as-yet-undiscovered, analogs of this compound with potentially unique or enhanced biological activities.

Future efforts should focus on:

Screening of Fungal Extracts: Systematically screening extracts from a wide range of Lactarius and other related fungal species for the presence of this compound-like compounds. umn.edu

Metabolomic Profiling: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, to identify and characterize novel analogs from these fungal extracts. frontiersin.org

Bioassay-Guided Fractionation: Isolating and purifying novel compounds with interesting biological activities for further structural elucidation and pharmacological testing.

Investigating the Role of this compound in its Natural Habitat

In nature, secondary metabolites like this compound play crucial ecological roles for the producing organism. nih.gov Understanding the natural function of this compound in its environment can provide valuable insights into its biological activity and potential applications.

Research in this area should explore:

Defense Mechanisms: Investigating whether this compound protects Lactarius rufus from predation by insects or competition from other microorganisms in its natural habitat. Some fungal sesquiterpenes are known to act as deterrents against insects. researchgate.net

Symbiotic Interactions: Exploring the potential role of this compound in the mycorrhizal relationship between Lactarius rufus and its host plants.

Allelopathic Effects: Studying the impact of this compound on the growth and development of other plants and fungi in its immediate vicinity.

Development of Sustainable Production Methods (e.g., Fermentation)

For the commercial application of this compound, the development of sustainable and scalable production methods is essential. researchgate.net Fermentation of the producing fungus or a genetically engineered host offers a promising alternative to the collection of wild mushrooms.

Key research and development activities include:

Strain Improvement: Optimizing the culture conditions of Lactarius rufus to maximize the production of this compound in submerged or solid-state fermentation.

Heterologous Production: As mentioned earlier, engineering a microbial host like Saccharomyces cerevisiae or Escherichia coli for the high-level production of this compound. mdpi.com This approach has been successfully used for the production of other terpenoids. semanticscholar.org

Downstream Processing: Developing efficient and cost-effective methods for the extraction and purification of this compound from the fermentation broth.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Rufuslactone, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Begin by reviewing literature on this compound synthesis, focusing on reaction mechanisms (e.g., lactonization, cyclization). Optimize parameters such as solvent polarity, temperature, and catalyst loading using design-of-experiments (DoE) approaches. Validate purity via HPLC and cross-reference spectral data (e.g., NMR, IR) with published databases. For reproducibility, document all steps in line with guidelines for experimental detail, including reagent ratios and purification methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity, and how should researchers resolve discrepancies in spectral data?

- Methodological Answer : Prioritize NMR and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. If conflicting data arise, replicate experiments under standardized conditions and compare results with literature values. Use statistical tools (e.g., principal component analysis) to identify outliers. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can researchers ensure reproducibility in this compound bioactivity assays across different laboratory settings?

- Methodological Answer : Standardize assay protocols by adhering to guidelines for experimental rigor, such as using validated cell lines, controlling passage numbers, and calibrating equipment. Include positive/negative controls in each assay batch. Publish raw data and detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate contradictory reports on this compound’s mechanism of action in biological systems?

- Methodological Answer : Employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies. For example:

- Population : Specific cell lines or model organisms.

- Intervention : Dose-dependent this compound exposure.

- Comparison : Negative controls and known inhibitors.

- Outcome : Quantitative metrics (e.g., IC, gene expression profiles).

- Time : Temporal resolution of effects.

Use systems biology approaches (e.g., transcriptomics, metabolomics) to identify off-target effects and validate findings through orthogonal assays .

Q. How should researchers design studies to resolve discrepancies in this compound’s reported solubility and stability under physiological conditions?

- Methodological Answer : Conduct kinetic solubility studies using biorelevant media (e.g., simulated gastric fluid) and monitor stability via accelerated degradation tests (e.g., 40°C/75% RH). Apply high-throughput screening to assess pH-dependent solubility. Use multivariate analysis to correlate structural modifications (e.g., derivatization) with stability trends. Publish datasets in open-access repositories to facilitate meta-analyses .

Q. What statistical methods are most effective for analyzing non-linear dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Utilize non-parametric models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Employ bootstrapping to estimate confidence intervals for EC values. For complex interactions (e.g., synergism with other compounds), apply response surface methodology (RSM) or machine learning algorithms (e.g., random forests) to model multifactorial effects .

Q. How can researchers integrate computational and experimental approaches to predict this compound’s metabolic pathways and potential toxicity?

- Methodological Answer : Combine in silico tools (e.g., molecular docking, QSAR models) with in vitro assays (e.g., cytochrome P450 inhibition, Ames test). Validate predictions using stable isotope tracing or mass spectrometry imaging. Cross-reference results with toxicogenomics databases to identify conserved pathways. Document computational parameters (e.g., force fields, scoring functions) to ensure reproducibility .

Data Management and Reporting

Q. What strategies should researchers adopt to manage conflicting spectral or bioactivity data in this compound studies?

- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Curate datasets with metadata detailing experimental conditions (e.g., instrument calibration, batch numbers). Use version control software (e.g., Git) to track revisions. For peer review, provide raw data files (e.g., NMR FIDs, chromatograms) in supplementary materials .

Q. How can researchers structure multidisciplinary collaborations to explore this compound’s applications in emerging fields (e.g., nanotechnology or targeted drug delivery)?

- Methodological Answer : Define roles using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。